N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a trifluoromethyl group, and a dimethoxyphenyl moiety.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step typically involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Dimethoxyphenyl Moiety: This step often involves a Friedel-Crafts acylation reaction followed by reduction.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group often exhibit unique chemical and biological properties.
Dimethoxyphenyl Derivatives: These compounds contain the dimethoxyphenyl moiety and may have similar chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N4O5S/c1-41-24-12-11-19(17-25(24)42-2)13-15-34-26(38)14-16-37-28(40)20-7-3-5-9-22(20)36-29(37)43-18-27(39)35-23-10-6-4-8-21(23)30(31,32)33/h3-12,17H,13-16,18H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUXELTITUBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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